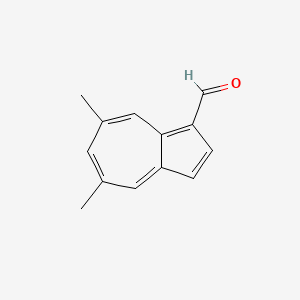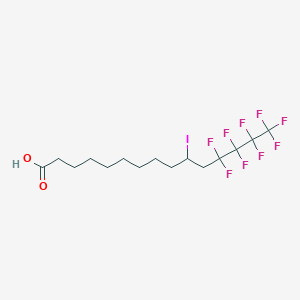
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and an iodine atom in its structure makes it highly reactive and useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid typically involves the introduction of fluorine atoms into a long-chain hydrocarbon followed by iodination. The process often starts with the fluorination of a pentadecanoic acid derivative using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The iodination step can be achieved using iodine or iodine monochloride (ICl) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated compounds and in studies of reaction mechanisms involving fluorinated intermediates.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water-repellent coatings and lubricants due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol
- 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol
Uniqueness
Compared to similar compounds, 12,12,13,13,14,14,15,15,15-Nonafluoro-10-iodopentadecanoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and physical properties. The combination of these elements allows for specialized applications in fields requiring high reactivity and specific interactions with biological and chemical systems.
Propriétés
Numéro CAS |
155172-51-3 |
|---|---|
Formule moléculaire |
C15H20F9IO2 |
Poids moléculaire |
530.21 g/mol |
Nom IUPAC |
12,12,13,13,14,14,15,15,15-nonafluoro-10-iodopentadecanoic acid |
InChI |
InChI=1S/C15H20F9IO2/c16-12(17,13(18,19)14(20,21)15(22,23)24)9-10(25)7-5-3-1-2-4-6-8-11(26)27/h10H,1-9H2,(H,26,27) |
Clé InChI |
QZMPJZIXLFYXHV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
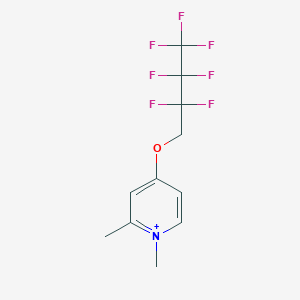
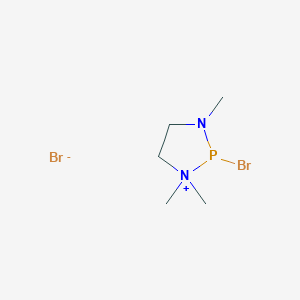
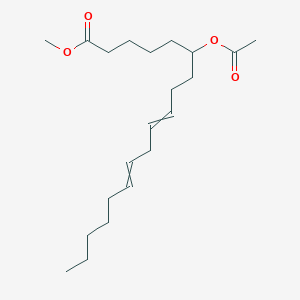
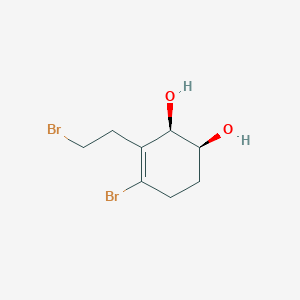
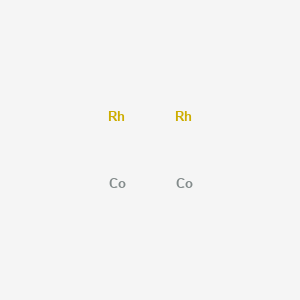
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
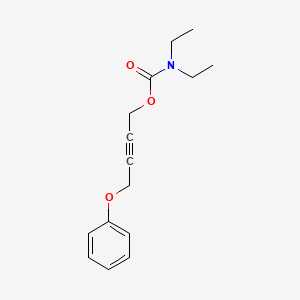
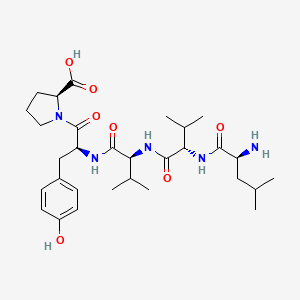
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
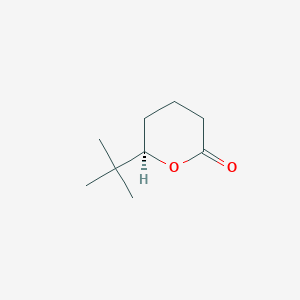
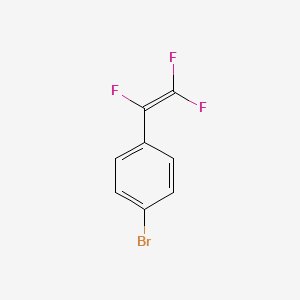
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
